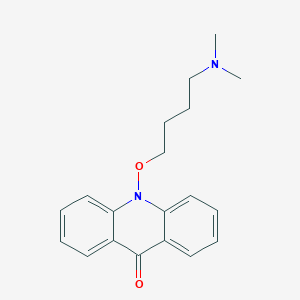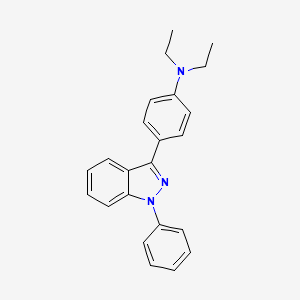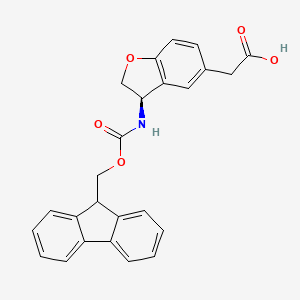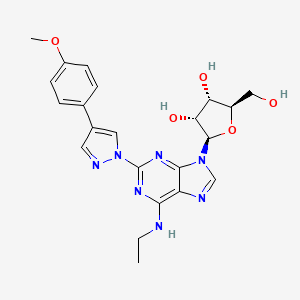
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a chemical compound belonging to the acridone family. Acridones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a dimethylamino group attached to a butoxy chain, which is further connected to the acridone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridone as the core structure.
Alkylation: The acridone is subjected to alkylation using 4-chlorobutyl dimethylamine under basic conditions to introduce the dimethylamino butoxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: N-oxides of the acridone derivative.
Reduction Products: Reduced acridone derivatives with altered functional groups.
Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.
科学的研究の応用
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:
Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.
Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
9(10H)-Acridone: A parent compound with similar structural features but lacking the dimethylamino butoxy group.
9-Methylacridine: A derivative with a methyl group instead of the dimethylamino butoxy group.
9-Aminoacridine: Contains an amino group, offering different chemical reactivity and biological activity.
Uniqueness
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is unique due to the presence of the dimethylamino butoxy group, which imparts distinct chemical and biological properties
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
10-[4-(dimethylamino)butoxy]acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChIキー |
VDYORWXXGZEODR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)



![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)

![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)

![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)
